3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, typically starting with the preparation of the spirocyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenylsulfonyl group and the benzo[d]oxazol-2(3H)-one moiety is achieved through subsequent substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic derivatives.
Scientific Research Applications
3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one include other spirocyclic compounds and sulfonyl-containing molecules. These compounds share structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a spirocyclic core with a benzo[d]oxazol-2(3H)-one moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S/c23-16-5-7-17(8-6-16)33(29,30)26-13-14-31-22(26)9-11-24(12-10-22)20(27)15-25-18-3-1-2-4-19(18)32-21(25)28/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPGBAMDBTIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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